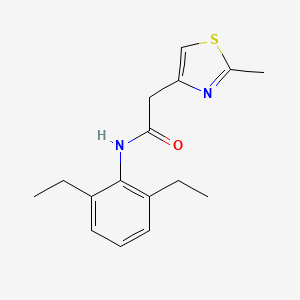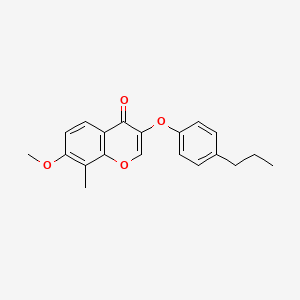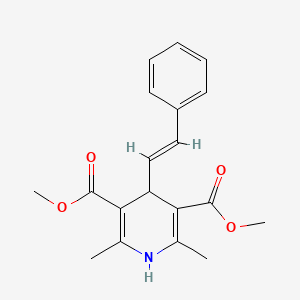![molecular formula C24H31N3O B5639753 2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)
2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions, starting from cycloalkanone derivatives or pyridine substrates. Intramolecular spirocyclization and Michael addition reactions are common methods for constructing the spiro framework. Notably, the cyclization of β-dicarbonyl nucleophiles and N,N-dimethyl barbituric acid has been utilized for synthesizing 2,4-diazaspiro[5.5]undecane derivatives, showcasing efficient routes to these compounds without the need for a catalyst, and in some cases, employing microwave-assisted synthesis for enhanced reaction efficiency (Parameswarappa & Pigge, 2011); (Aggarwal, Vij, & Khurana, 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including 2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide, is characterized by the presence of a spirocyclic core that integrates nitrogen atoms into the framework. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the structural aspects, revealing the stereochemistry and the conformational preferences of the spirocyclic ring system. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play significant roles in the crystal packing and stability of these compounds (Aggarwal, Vij, & Khurana, 2014).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, alkylation, and cyclization, to introduce functional groups and complexity into the molecular structure. The reactivity of these compounds is influenced by the presence of nitrogen atoms, which can participate in nucleophilic addition reactions. The functionalization of the spirocyclic framework enables the synthesis of a wide array of derivatives with potential biological activities (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are essential for their application in medicinal chemistry. These compounds often exhibit moderate to high solubility in organic solvents, which is crucial for their pharmacological evaluation. The melting points and crystallinity can be determined using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), providing insights into their stability and suitability for further formulation (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-2-26-18-21(20-9-5-3-6-10-20)17-24(19-26)13-15-27(16-14-24)23(28)25-22-11-7-4-8-12-22/h3-12,21H,2,13-19H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLIDVMRGHBXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC2(C1)CCN(CC2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)



![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)
![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)


![(1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)
![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)

![N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639743.png)
![N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5639747.png)
![N-[4-(aminosulfonyl)benzyl]-4-chlorobenzamide](/img/structure/B5639754.png)